molecular formula C25H32N4O B1682603 Tbpb CAS No. 634616-95-8

Tbpb

Cat. No. B1682603
Key on ui cas rn: 634616-95-8
M. Wt: 404.5 g/mol
InChI Key: CWPKTBMRVATCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08580886B2

Procedure details

All the GC area % values in 3 hours were low, suggesting that the reaction was sluggish even at 140° C. and in the presence of catalysts. When 4 mol % of TBAB was used as the catalyst in Batch 2, the GC area % of bis(3-triethoxysilylpropyl)fumarate decreased from 10.8% in 3 hours to 5.0% in 18 hours. This resulted from quick degradation of TBAB in the first 3 hours at 140° C., as evidenced with a strong GC signal of the degradation product, tributylamine. Thus, TBAB was not a suitable catalyst for synthesis of bis(3-triethoxysilylpropyl)fumarate under these conditions. In the non-polar solvent, mineral spirit, in Batch 1, the reaction rate was further reduced as the GC area % was only 4.2% after 3 hours. Thus, a non-polar solvent was deemed detrimental to the reaction rate under these conditions. When the high temperature catalyst TBPB was used in Batch 5, the conversion was comparable to that of TBAB in 3 hours, but much higher than that of TBAB in 18 hours, indicating that TBPB was a better catalyst than TBAB for preparation of bis(3-triethoxysilylpropyl)fumarate under these conditions. DBU gave similar GC area % as TBPB in both 3 and 18 hours in Batch 3, suggesting that DBU was as efficient as TBPB. When 2 mol % of DBU octyl bromine quat was used as the catalyst in Batch 6, the conversion was low in 3 hours, but higher than those of DBU and TBPB in 18 hours. Without wishing to be bound by theory it is thought that there probably was an activation mechanism for DBU octyl bromine quat, and once activated, it was more efficient than DBU and TBPB. The most significant conversion gain in this example was achieved by doing the DBU-catalyzed reaction in the high polarity aprotic solvent, DMF, in Batch 4. There was a marginal lead of the GC area % in 3 hours and a remarkable superiority in 18 hours. Without wishing to be bound by theory, it is thought that the high GC area % in 18 hours could be attributed to an increased reaction rate, and a reduced association of bis(3-triethoxysilylpropyl)fumarate and CPTES with the solid salts in DMF. Therefore, it is thought that a high temperature catalyst, a polar aprotic solvent, or a combination thereof, can be used to improve the reaction conversion.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C(O[Si](OCC)(OCC)CCC/C(/C([O-])=O)=C(/CCC[Si](OCC)(OCC)OCC)\C([O-])=O)C.C(N(CCCC)CCCC)CCC.[CH3:48][C:49]1[C:54]([CH2:55][N:56]2[CH2:61][CH2:60][CH:59]([N:62]3[CH2:67][CH2:66][CH:65]([N:68]4[C:76](=[O:77])[NH:75][C:74]5[C:69]4=[CH:70][CH:71]=[CH:72][CH:73]=5)[CH2:64][CH2:63]3)[CH2:58][CH2:57]2)=[CH:53][CH:52]=[CH:51][CH:50]=1>CCCC[N+](CCCC)(CCCC)CCCC.[Br-]>[CH2:71]1[CH2:70][CH2:69][N:68]2[C:76](=[N:75][CH2:74][CH2:66][CH2:65]2)[CH2:73][CH2:72]1.[CH3:48][C:49]1[C:54]([CH2:55][N:56]2[CH2:57][CH2:58][CH:59]([N:62]3[CH2:67][CH2:66][CH:65]([N:68]4[C:76](=[O:77])[NH:75][C:74]5[C:69]4=[CH:70][CH:71]=[CH:72][CH:73]=5)[CH2:64][CH2:63]3)[CH2:60][CH2:61]2)=[CH:53][CH:52]=[CH:51][CH:50]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[Si](CCC\C(=C(/C(=O)[O-])\CCC[Si](OCC)(OCC)OCC)\C(=O)[O-])(OCC)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[Si](CCC\C(=C(/C(=O)[O-])\CCC[Si](OCC)(OCC)OCC)\C(=O)[O-])(OCC)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[Si](CCC\C(=C(/C(=O)[O-])\CCC[Si](OCC)(OCC)OCC)\C(=O)[O-])(OCC)OCC
Step Eleven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sluggish even at 140° C. and in the presence of catalysts
CUSTOM
Type
CUSTOM
Details
after 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
in 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1CCC2=NCCCN2CC1
Name
Type
product
Smiles
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.